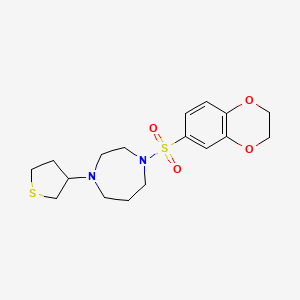
1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Methodologies
A study by Banfi et al. (2007) demonstrated a two-step approach to synthesize diazepane or diazocane systems, employing a Ugi multicomponent reaction followed by an intramolecular SN2 reaction. This method efficiently yielded 1-sulfonyl tetrahydrobenzo[e]-1,4-diazepin-1-ones, highlighting the versatility of this approach in constructing complex molecular scaffolds (Banfi et al., 2007).
Photochemical Reactions
Research into the photochemical reactions of azo compounds and diazepines suggests potential applications in developing novel synthetic pathways and understanding mechanistic aspects of photo-induced transformations. For instance, Joshua and Lewis (1967) investigated the photochemical reaction of 11H-Dibenzo[c,f]-[1,2]-diazepine under acidic conditions, contributing to the knowledge of photochemical pathways in heterocyclic chemistry (Joshua & Lewis, 1967).
Desulfurization Processes
The oxidative desulfurization of dibenzothiophene, a process relevant to environmental chemistry and fuel purification, has been explored using catalysts and molecular oxygen. Lü et al. (2007) described the oxidation of dibenzothiophene to its sulfoxide and sulfone forms in an emulsion system, using a polyoxometalate anion as both the surfactant and catalyst (Lü et al., 2007).
Synthesis of Heterocyclic Compounds
The synthesis of heterocyclic compounds, particularly those incorporating diazepine rings, is of significant interest due to their biological activities and potential pharmaceutical applications. Wang et al. (2014) reported on the synthesis of new 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, showcasing the diversity of functional groups that can be incorporated into the diazepine framework (Wang et al., 2014).
Eigenschaften
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-(thiolan-3-yl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S2/c20-25(21,15-2-3-16-17(12-15)23-10-9-22-16)19-6-1-5-18(7-8-19)14-4-11-24-13-14/h2-3,12,14H,1,4-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNQHTNMELAGLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3)C4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(3,4-dimethoxyphenyl)-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2609846.png)
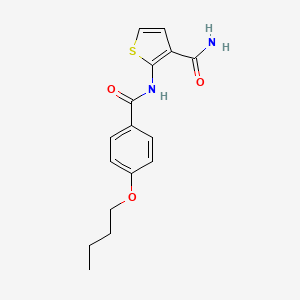
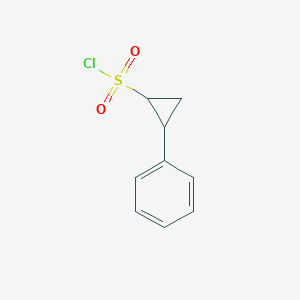
![1-(2-(4-ethoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609850.png)
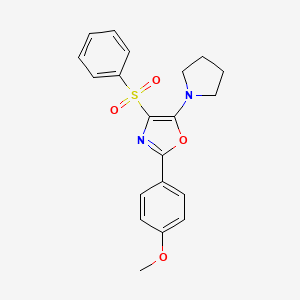
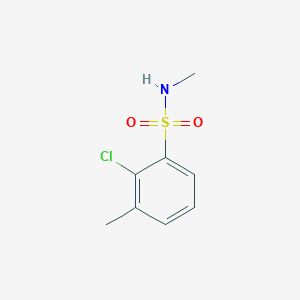
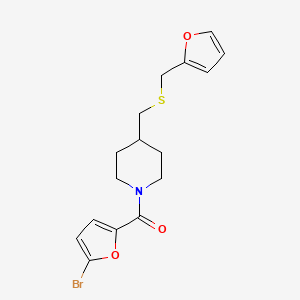
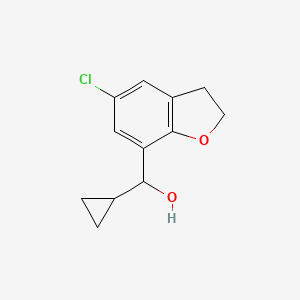
![2-(3-Chlorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B2609858.png)
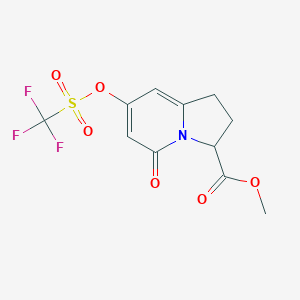
![3-(4-methoxyphenoxy)-9-((tetrahydrofuran-2-yl)methyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2609862.png)
![N-(3-acetamidophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2609864.png)
![N-(tert-butyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2609866.png)

